![molecular formula C20H12O2 B14467548 [1,2'-Binaphthalene]-1',4'-dione CAS No. 65490-97-3](/img/structure/B14467548.png)
[1,2'-Binaphthalene]-1',4'-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,2’-Binaphthalene]-1’,4’-dione is an organic compound that belongs to the class of binaphthyl derivatives It is characterized by the presence of two naphthalene units connected through a single bond, with a quinone functional group at the 1 and 4 positions of one of the naphthalene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,2’-Binaphthalene]-1’,4’-dione typically involves the oxidative coupling of 2-naphthol. One common method employs the use of ferric chloride (FeCl3) as an oxidizing agent. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of [1,2’-Binaphthalene]-1’,4’-dione can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
[1,2’-Binaphthalene]-1’,4’-dione undergoes various chemical reactions, including:
Oxidation: The quinone group can be further oxidized to form more complex quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can occur at the naphthalene rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are commonly employed.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted naphthalene compounds .
Applications De Recherche Scientifique
[1,2’-Binaphthalene]-1’,4’-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of [1,2’-Binaphthalene]-1’,4’-dione involves its interaction with various molecular targets and pathways. The quinone group can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in its potential anticancer activity, where the compound can induce apoptosis in cancer cells through oxidative damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Binaphthalene: Similar in structure but lacks the quinone functional group.
1,1’-Binaphthalene: Another binaphthyl derivative with different substitution patterns.
1,1’-Bi-2-naphthol (BINOL): A well-known chiral ligand used in asymmetric synthesis.
Uniqueness
The presence of the quinone functional group in [1,2’-Binaphthalene]-1’,4’-dione distinguishes it from other binaphthyl derivatives. This functional group imparts unique redox properties and potential biological activities, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
65490-97-3 |
|---|---|
Formule moléculaire |
C20H12O2 |
Poids moléculaire |
284.3 g/mol |
Nom IUPAC |
2-naphthalen-1-ylnaphthalene-1,4-dione |
InChI |
InChI=1S/C20H12O2/c21-19-12-18(20(22)17-10-4-3-9-16(17)19)15-11-5-7-13-6-1-2-8-14(13)15/h1-12H |
Clé InChI |
ZUSYKTUCTWROJZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl-](/img/structure/B14467466.png)
![3,6-Methanoindeno[1,7-cd][1,2]oxazole](/img/structure/B14467472.png)
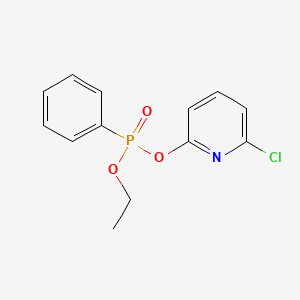
![3-(Prop-2-en-1-yl)-7-propyl-3-borabicyclo[3.3.1]non-6-ene](/img/structure/B14467479.png)
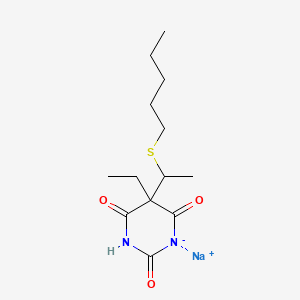

![N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)benzamide](/img/structure/B14467503.png)
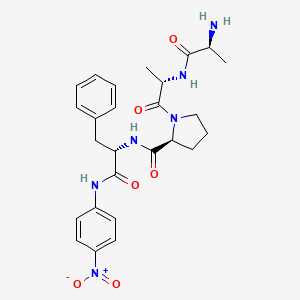
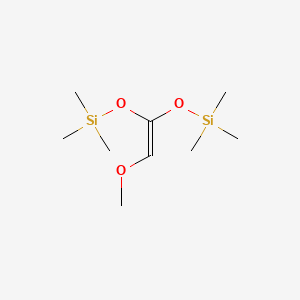
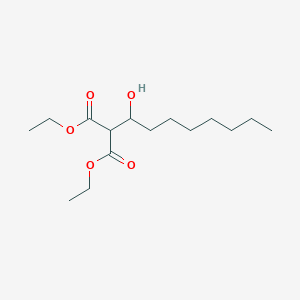
![Benzoic acid, 2-[(6-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-](/img/structure/B14467532.png)

![Stannane, tributyl[(1-ethoxyethoxy)methyl]-](/img/structure/B14467561.png)

